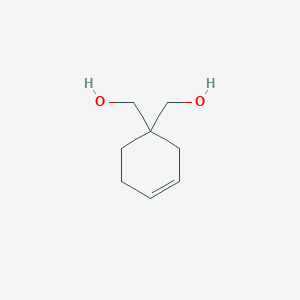

3-Cyclohexene-1,1-dimethanol

Cat. No. B167316

Key on ui cas rn:

2160-94-3

M. Wt: 142.2 g/mol

InChI Key: YXEBFFWTZWGHEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06454965B1

Procedure details

One hundred (100) parts by weight of a formaldehyde aqueous solution (37 wt. % formaldehyde) was charged to a reactor. To this solution, cooled externally with an ice-water bath, was added 118 parts of an aqueous sodium hydroxide solution (25 wt. % sodium hydroxide) by several portions and the temperature of the reaction content was maintained at 20 to 30° C. This was followed by a slow addition of 54 parts of 1,2,5,6-tetrahydrobenzaldehyde at such a rate that the reaction content temperature did not exceed 55° C. After the exotherm dissipated, it was heated at 55° C. for two hours with an external heating. The product precipitated out of the solution upon cooling and was collected by suction filtration. The wet-cake was washed thoroughly in the funnel with copious amount of water (5×100 parts). The crude product was allowed to dry in air overnight and purified by a recrystallization from toluene. The final product was an off-white colored crystalline material (yield 70%. m.p.: 92-93° C.).

[Compound]

Name

( 100 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

54

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[O:2].[OH-].[Na+].[CH:5](=[O:12])[CH:6]1[CH2:11][CH2:10][CH:9]=[CH:8][CH2:7]1>>[C:6]1([CH2:1][OH:2])([CH2:5][OH:12])[CH2:11][CH2:10][CH:9]=[CH:8][CH2:7]1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

( 100 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

[Compound]

|

Name

|

54

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CC=CCC1)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 (± 5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

To this solution, cooled externally with an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 55° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was heated at 55° C. for two hours with an external heating

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product precipitated out of the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The wet-cake was washed thoroughly in the funnel with copious amount of water (5×100 parts)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry in air overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by a recrystallization from toluene

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CC=CCC1)(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |